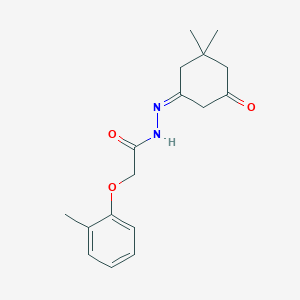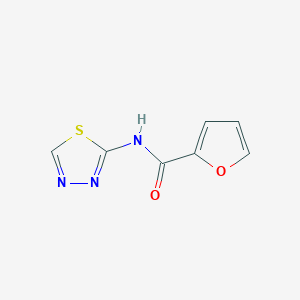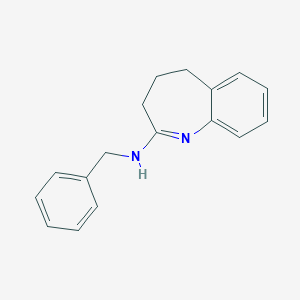![molecular formula C21H19N3O4S2 B494495 3-AMINO-6-(THIOPHEN-2-YL)-N-(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B494495.png)
3-AMINO-6-(THIOPHEN-2-YL)-N-(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-6-(THIOPHEN-2-YL)-N-(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[2,3-b]pyridine core structure, along with the amino and trimethoxyphenyl groups, contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-(THIOPHEN-2-YL)-N-(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include heating in formic acid or using other cyclization agents such as triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-(THIOPHEN-2-YL)-N-(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and trimethoxyphenyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups onto the amino or trimethoxyphenyl moieties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-AMINO-6-(THIOPHEN-2-YL)-N-(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thiophene-based analogs: Compounds with thiophene rings are known for their pharmacological properties and applications in medicinal chemistry.
Uniqueness
3-AMINO-6-(THIOPHEN-2-YL)-N-(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and the thieno[2,3-b]pyridine core. This structural uniqueness contributes to its distinct chemical properties and potential therapeutic benefits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3O4S2 |
|---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
3-amino-6-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-26-14-9-11(10-15(27-2)18(14)28-3)23-20(25)19-17(22)12-6-7-13(24-21(12)30-19)16-5-4-8-29-16/h4-10H,22H2,1-3H3,(H,23,25) |
InChI Key |
URQWIJUEYPNXEG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Bis({2-nitro-4-methylphenyl}amino)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B494417.png)
![5-[(3-chloro-4-methoxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494418.png)

![14-Oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3,5,7,10,12,15-heptaene](/img/structure/B494423.png)

![4-Amino-6-[(1,1-dimethylethyl)amino]-5-nitropyrimidine](/img/structure/B494425.png)


![ethyl 6-chloro-4-(N,N-diethylglycyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B494431.png)


![5-{(1,3-dimethyl-4,6-dioxo-2-thioxohexahydro-5-pyrimidinyl)[3-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B494435.png)

